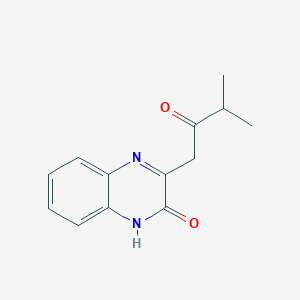
4-(4'-MethoxybenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4’-METHOXYBENZYLOXY)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4’-METHOXYBENZYLOXY)PHENYLZINC BROMIDE typically involves the reaction of 4-(4’-methoxybenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(4’-methoxybenzyloxy)phenyl bromide+Zn→4-(4’-METHOXYBENZYLOXY)PHENYLZINC BROMIDE
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters.
Chemical Reactions Analysis
Types of Reactions
4-(4’-METHOXYBENZYLOXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium or nickel catalysts, which facilitate the coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and solvent choice (e.g., THF) are crucial for the reaction’s success.
Major Products
The major products formed from reactions involving 4-(4’-METHOXYBENZYLOXY)PHENYLZINC BROMIDE are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
4-(4’-METHOXYBENZYLOXY)PHENYLZINC BROMIDE has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to synthesize biologically active compounds for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 4-(4’-METHOXYBENZYLOXY)PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc reagent to an electrophilic substrate. This process is typically facilitated by a transition metal catalyst, such as palladium or nickel, which activates the electrophile and promotes the coupling reaction. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylzinc chloride: Another organozinc compound used in similar coupling reactions.
4-(4’-DIMETHYLAMINOPHENYL)PHENYLZINC BROMIDE: A related compound with a different substituent on the phenyl ring.
Uniqueness
4-(4’-METHOXYBENZYLOXY)PHENYLZINC BROMIDE is unique due to its specific substituent (methoxybenzyloxy) on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of certain complex organic molecules where this specific substituent is required.
Properties
Molecular Formula |
C14H13BrO2Zn |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O2.BrH.Zn/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
CQSKKJVHVMAYNH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14881251.png)
![Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14881264.png)
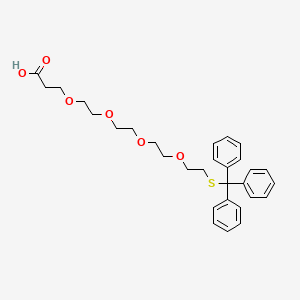
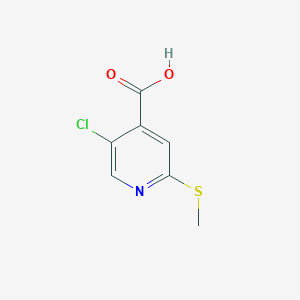


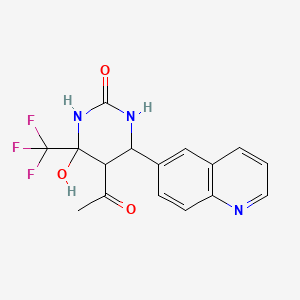
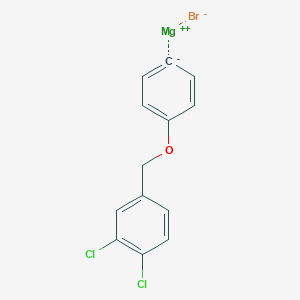
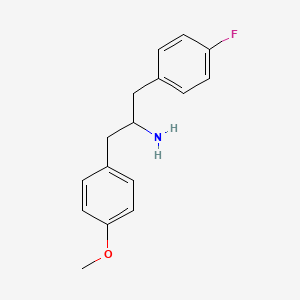
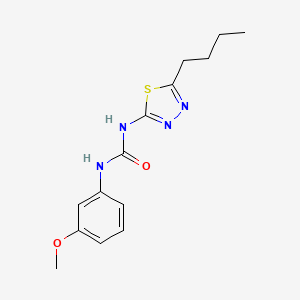
![9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14881318.png)
